molecular formula C13H14N2 B8447532 2-(6-phenylpyridin-3-yl)ethanamine

2-(6-phenylpyridin-3-yl)ethanamine

Cat. No.: B8447532
M. Wt: 198.26 g/mol
InChI Key: QLRIOBZCJCNWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-phenylpyridin-3-yl)ethanamine is an organic compound that belongs to the class of amines It features a phenyl group attached to a pyridine ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-phenylpyridin-3-yl)ethanamine typically involves the reaction of 6-phenylpyridine with ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 6-phenylpyridine is reacted with ethylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-phenylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amine derivatives.

Scientific Research Applications

2-(6-phenylpyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-phenylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Pyridinyl)ethanamine: Similar structure but lacks the phenyl group.

    2-(6-Methoxy-3-pyridinyl)ethanamine: Contains a methoxy group instead of a phenyl group.

    3-(2-Aminoethyl)pyridine: Similar structure but with the amino group directly attached to the pyridine ring.

Uniqueness

2-(6-phenylpyridin-3-yl)ethanamine is unique due to the presence of both a phenyl group and a pyridine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(6-phenylpyridin-3-yl)ethanamine

InChI

InChI=1S/C13H14N2/c14-9-8-11-6-7-13(15-10-11)12-4-2-1-3-5-12/h1-7,10H,8-9,14H2

InChI Key

QLRIOBZCJCNWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

9 ml of 33% hydrobromic acid in acetic acid are added dropwise to a solution, cooled to approximately 0° C., of 1.8 g (5.42 mmol) of phenylmethyl 2-(6-phenylpyrid-3-yl)ethylcarbamate, prepared in stage 1.1., in 50 ml of dichloromethane. Stirring is continued at ambient temperature for 2 hours. The mixture is concentrated under reduced pressure and the residue is taken up in dichloromethane and a saturated aqueous sodium hydrogencarbonate solution. The aqueous phase is separated and is extracted twice with ethyl acetate. The combined organic phases are washed with a saturated aqueous sodium chloride solution and dried over sodium sulphate, and the filtrate is concentrated under reduced pressure.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
phenylmethyl 2-(6-phenylpyrid-3-yl)ethylcarbamate
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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